molecular formula C20H21N3O3 B11388085 2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11388085
M. Wt: 351.4 g/mol
InChI Key: WGORZFQZVDWGQX-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Etherification: The phenolic hydroxyl group of 2,3-dimethylphenol is etherified with a suitable alkyl halide.

    Amidation: The final step involves the coupling of the oxadiazole derivative with the etherified phenol derivative under amide-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving oxadiazole derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The aromatic rings can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-4-methylaniline
  • 4-benzoyl-2-methylphenyl (2,4-dimethylphenoxy)acetate
  • 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one

Uniqueness

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to its combination of an oxadiazole ring with dimethylphenoxy and methylphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-12-8-10-16(11-9-12)18-19(23-26-22-18)21-20(24)15(4)25-17-7-5-6-13(2)14(17)3/h5-11,15H,1-4H3,(H,21,23,24)

InChI Key

WGORZFQZVDWGQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC(=C3C)C

Origin of Product

United States

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